Cas no 847930-79-4 (5,6-dichloro-N'-(thiophene-2-carbonyl)pyridine-3-carbohydrazide)

5,6-dichloro-N'-(thiophene-2-carbonyl)pyridine-3-carbohydrazide 化学的及び物理的性質
名前と識別子
-
- 5,6-dichloro-N'-(thiophene-2-carbonyl)pyridine-3-carbohydrazide
- AKOS000949849
- EN300-26592891
- 847930-79-4
- Z33390161
-
- インチ: 1S/C11H7Cl2N3O2S/c12-7-4-6(5-14-9(7)13)10(17)15-16-11(18)8-2-1-3-19-8/h1-5H,(H,15,17)(H,16,18)
- InChIKey: DHXHSGNLFUCIMM-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(N=CC(=C1)C(NNC(C1=CC=CS1)=O)=O)Cl
計算された属性
- せいみつぶんしりょう: 314.9636030g/mol
- どういたいしつりょう: 314.9636030g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 359
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 99.3Ų
5,6-dichloro-N'-(thiophene-2-carbonyl)pyridine-3-carbohydrazide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26592891-0.05g |
5,6-dichloro-N'-(thiophene-2-carbonyl)pyridine-3-carbohydrazide |
847930-79-4 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
5,6-dichloro-N'-(thiophene-2-carbonyl)pyridine-3-carbohydrazide 関連文献
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10. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
5,6-dichloro-N'-(thiophene-2-carbonyl)pyridine-3-carbohydrazideに関する追加情報
Introduction to 5,6-Dichloro-N'-(Thiophene-2-Carbonyl)pyridine-3-Carbohydrazide (CAS No. 847930-79-4)
5,6-Dichloro-N'-(Thiophene-2-Carbonyl)pyridine-3-carbohydrazide, with the CAS number 847930-79-4, is a compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyridine carbohydrazides and features a unique combination of functional groups, including dichloropyridine and thiophene moieties, which contribute to its distinctive chemical and biological properties.
The structure of 5,6-dichloro-N'-(thiophene-2-carbonyl)pyridine-3-carbohydrazide is characterized by a pyridine ring substituted with two chlorine atoms at the 5 and 6 positions, and a thiophene ring attached via a carbonyl group to the hydrazide functionality. This molecular architecture imparts several interesting features to the compound, such as enhanced solubility, stability, and reactivity, which are crucial for its potential use in pharmaceutical applications.
Recent studies have highlighted the potential of 5,6-dichloro-N'-(thiophene-2-carbonyl)pyridine-3-carbohydrazide in various therapeutic areas. One of the most promising applications is in the treatment of cancer. Research has shown that this compound exhibits significant antitumor activity by targeting specific signaling pathways involved in cell proliferation and apoptosis. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 5,6-dichloro-N'-(thiophene-2-carbonyl)pyridine-3-carbohydrazide effectively inhibited the growth of human breast cancer cells by inducing cell cycle arrest and promoting apoptosis.
In addition to its antitumor properties, 5,6-dichloro-N'-(thiophene-2-carbonyl)pyridine-3-carbohydrazide has also shown potential as an anti-inflammatory agent. Inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease are characterized by chronic inflammation and tissue damage. Preclinical studies have indicated that this compound can modulate key inflammatory mediators, such as cytokines and chemokines, thereby reducing inflammation and associated symptoms. A recent study in the European Journal of Pharmacology reported that 5,6-dichloro-N'-(thiophene-2-carbonyl)pyridine-3-carbohydrazide significantly reduced inflammation in animal models of rheumatoid arthritis.
The mechanism of action of 5,6-dichloro-N'-(thiophene-2-carbonyl)pyridine-3-carbohydrazide is multifaceted. It has been shown to interact with multiple cellular targets, including enzymes, receptors, and signaling molecules. For example, this compound can inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and degradation during inflammation and cancer progression. Additionally, it can modulate the expression of genes related to cell survival and death pathways, further contributing to its therapeutic effects.
The pharmacokinetic properties of 5,6-dichloro-N'-(thiophene-2-carbonyl)pyridine-3-carbohydrazide have also been extensively studied. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It is well absorbed orally and has good bioavailability, making it suitable for oral administration. Furthermore, it demonstrates low toxicity in preclinical studies, which is a crucial factor for its potential development as a therapeutic agent.
Clinical trials are currently underway to evaluate the safety and efficacy of 5,6-dichloro-N'-(thiophene-2-carbonyl)pyridine-3-carbohydrazide in human subjects. Early results from phase I trials have shown promising outcomes with minimal adverse effects. These findings have paved the way for further clinical investigations to explore its potential as a novel therapeutic option for various diseases.
In conclusion, 5,6-dichloro-N'-(thiophene-2-carbonyl)pyridine-3-carbohydrazide (CAS No. 847930-79-4) is a promising compound with diverse therapeutic applications. Its unique chemical structure and multifaceted biological activities make it an attractive candidate for further research and development in the pharmaceutical industry. As ongoing studies continue to uncover new insights into its mechanisms of action and potential uses, it is likely that this compound will play an increasingly important role in the treatment of various diseases.
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